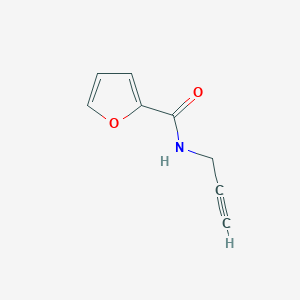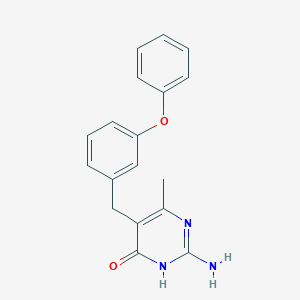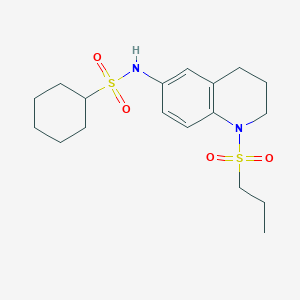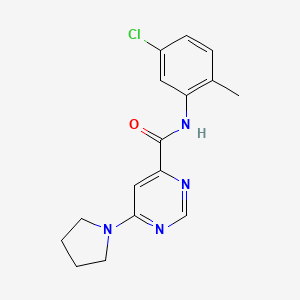
N-Propargylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, furan-2-carboxamide derivatives are compounds that contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) and a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group is replaced by an amine group) .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, acidity or basicity, reactivity, etc., are determined using various experimental techniques .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “N-(prop-2-yn-1-yl)furan-2-carboxamide” (also known as “N-Propargylfuran-2-carboxamide”), focusing on six unique applications:
Antibacterial Agents
N-(prop-2-yn-1-yl)furan-2-carboxamide has shown potential as an antibacterial agent. Furan derivatives are known for their antibacterial properties, and this compound could be explored for its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria . The unique structure of furan derivatives allows them to interfere with bacterial cell wall synthesis or protein function, making them promising candidates in the fight against antibiotic-resistant bacteria.
Anticancer Research
This compound can be investigated for its anticancer properties. Furan derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) in cancer cells . The presence of the propargyl group in N-(prop-2-yn-1-yl)furan-2-carboxamide may enhance its ability to interact with cellular targets involved in cancer progression, making it a valuable candidate for developing new anticancer therapies.
Epoxy Resin Synthesis
N-(prop-2-yn-1-yl)furan-2-carboxamide can be used in the synthesis of epoxy resins. Furan derivatives are utilized in creating bio-based epoxy resins due to their renewable nature and excellent mechanical properties . These resins are used in various applications, including coatings, adhesives, and composite materials, offering a sustainable alternative to traditional petroleum-based resins.
Green Chemistry Applications
The compound can be employed in green chemistry for the synthesis of chiral heterocyclic alcohols, which are important precursors for pharmaceuticals and natural products . The use of N-(prop-2-yn-1-yl)furan-2-carboxamide in asymmetric synthesis can lead to the production of valuable compounds with high enantiomeric purity, essential for the development of effective and safe drugs.
Visible-Light-Induced Reactions
N-(prop-2-yn-1-yl)furan-2-carboxamide can participate in visible-light-induced oxidative formylation reactions . These reactions are significant in organic synthesis as they provide a mild and environmentally friendly method to introduce formyl groups into molecules. This application is particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
Redox and Electrophile Reactive Cysteine Profiling
The compound can be used in quantitative thiol reactivity profiling (QTRP) to analyze redox and electrophile reactive cysteine proteomes . This application is crucial in understanding the redox biology of cells and identifying potential drug targets. By profiling reactive cysteine residues, researchers can gain insights into protein function and regulation, aiding in the development of new therapeutic strategies.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-prop-2-ynylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMSDOMAWYRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)
![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)
![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

![2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2661854.png)
